Sodium S-(4-chlorobenzyl) sulfurothioate
Description
Sodium S-(4-chlorobenzyl) sulfurothioate (CAS: 14752-65-9) is a Bunte salt characterized by a sulfurothioate (–S–SO₃⁻) group attached to a 4-chlorobenzyl substituent . Bunte salts, including this compound, are stable, non-hygroscopic reagents widely used in organic synthesis for introducing sulfur-containing functional groups. The 4-chlorobenzyl moiety imparts distinct electronic and steric properties, influencing reactivity and biological activity. Applications range from anti-HIV agents to herbicidal intermediates, as highlighted in recent studies .
Properties
CAS No. |
14752-65-9 |
|---|---|
Molecular Formula |
C7H6ClNaO3S2 |
Molecular Weight |
260.7 g/mol |
IUPAC Name |
sodium;1-chloro-4-(sulfonatosulfanylmethyl)benzene |
InChI |
InChI=1S/C7H7ClO3S2.Na/c8-7-3-1-6(2-4-7)5-12-13(9,10)11;/h1-4H,5H2,(H,9,10,11);/q;+1/p-1 |
InChI Key |
KTGYLUJCTOPNFV-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1CSS(=O)(=O)[O-])Cl.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium S-(4-chlorobenzyl) sulfurothioate can be synthesized through the reaction of β-keto esters with sodium S-benzyl sulfurothioate or sodium S-alkyl sulfurothioate under basic conditions. The reaction typically takes place in toluene as the solvent at 100°C. When 4 equivalents of a base are used, a series of differently substituted α-thio esters can be obtained with up to 90% yield. Employing 2 equivalents of a base results in the formation of α-thio ketones after 18 hours under air .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of β-keto esters and sodium S-alkyl sulfurothioates under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Sodium S-(4-chlorobenzyl) sulfurothioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions to form different sulfur-containing compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various sulfur-containing compounds depending on the nucleophile used.
Scientific Research Applications
Sodium S-(4-chlorobenzyl) sulfurothioate has a wide range of applications in scientific research, including:
Chemistry: It is used as a thiolating agent in organic synthesis to prepare sulfur-containing compounds.
Medicine: It is being investigated for its pharmacological activities, including antibiotic, analgesic, anti-inflammatory, antidepressant, and antidiabetic properties.
Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of sodium S-(4-chlorobenzyl) sulfurothioate involves its ability to act as an electrophile or nucleophile in various organic transformations. It can modify proteins and other biomolecules by forming covalent bonds with nucleophilic sites, leading to changes in their structure and function. This property makes it useful in studying molecular targets and pathways involved in various biological processes .
Comparison with Similar Compounds
Structural Analogs in the Bunte Salt Family
Sodium S-(4-chlorobenzyl) sulfurothioate belongs to a broader class of sodium S-organyl sulfurothioates. Key analogs include:
Key Differences :
- Electron-withdrawing vs. electron-donating groups : The 4-chloro substituent enhances electrophilicity compared to 4-methoxybenzyl (electron-donating) or unsubstituted benzyl groups, improving reactivity in nucleophilic substitutions .
- Biological activity : The 4-chlorobenzyl group in anti-HIV coumarin hybrids shows superior inhibition rates (79% at 100 µM) compared to unsubstituted benzyl analogs (<30% activity) .
SAR Insights :
Herbicidal Activity of 4-Chlorobenzyl Derivatives
In herbicidal assays, 4-chlorobenzyl-containing compounds exhibit selective activity:
| Compound Class | Activity Against Rape | Activity Against Barnyard Grass |
|---|---|---|
| 4-Chlorobenzyl hybrids | Moderate | Weak |
| 4-Methoxybenzyl hybrids | Moderate | None |
| 4-Nitrophenyl hybrids | Low | None |
Mechanistic Notes:
- The 4-chlorobenzyl group may disrupt plant auxin signaling, but its weak activity on monocots (e.g., barnyard grass) suggests selectivity linked to metabolic differences .
Functional Group Comparisons: Sulfurothioate vs. Carbamothioate
This compound differs from carbamothioate analogs like Benthiocarb (S-(4-chlorobenzyl) diethyl carbamothioate):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
